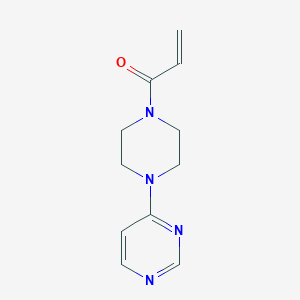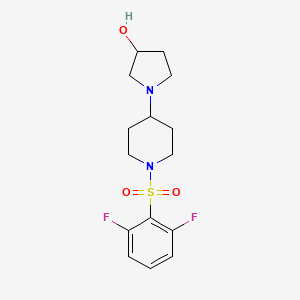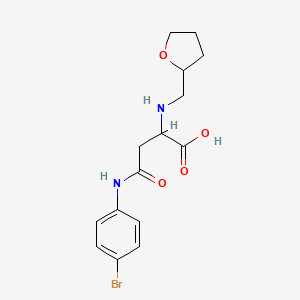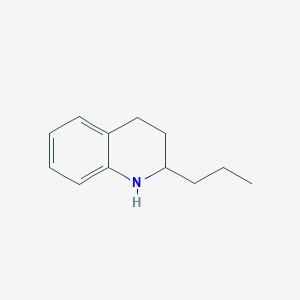
2-丙基-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline ring system that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research applications
科学研究应用
2-Propyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
Tetrahydroquinolines, a class of compounds to which 2-propyl-1,2,3,4-tetrahydroquinoline belongs, are known to interact with various biological targets .
Mode of Action
Tetrahydroquinolines are generally known to interact with their targets through various mechanisms, including hydrogenation .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological processes .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and form, may influence its bioavailability .
Result of Action
Tetrahydroquinolines are generally known to have various biological activities .
Action Environment
Factors such as temperature and ph may potentially influence the compound’s action .
生化分析
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the tetrahydroquinoline molecule .
Molecular Mechanism
It’s likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Drug metabolism generally involves phase I and phase II metabolic reactions, which could potentially involve this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of 2-propylquinoline using a palladium catalyst under high pressure and temperature conditions can yield 2-Propyl-1,2,3,4-tetrahydroquinoline . Another method involves the cyclization of appropriate precursors such as N-aryl propargylamines, followed by reduction .
Industrial Production Methods
Industrial production of 2-Propyl-1,2,3,4-tetrahydroquinoline typically involves catalytic hydrogenation processes. These processes are optimized for large-scale production by using efficient catalysts and reaction conditions that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Propyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinolines with various substituents.
相似化合物的比较
2-Propyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar tetrahydroquinoline ring structure but differ in their substituents and specific properties
List of Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 2-Phenyl-1,2,3,4-tetrahydroquinoline
- 2-Methyl-1,2,3,4-tetrahydroquinoline
By understanding the unique properties and applications of 2-Propyl-1,2,3,4-tetrahydroquinoline, researchers can explore its potential in various fields and develop new compounds with enhanced functionalities.
属性
IUPAC Name |
2-propyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBHSJQNWVSGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
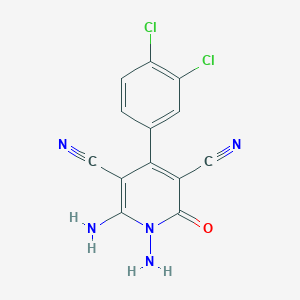
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
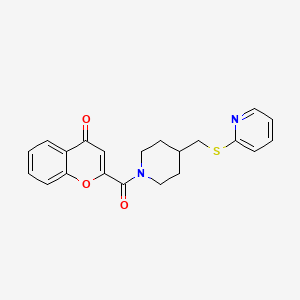
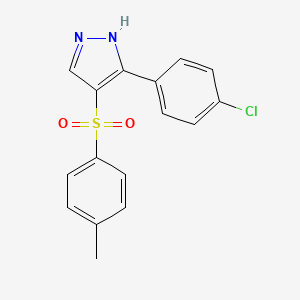
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)
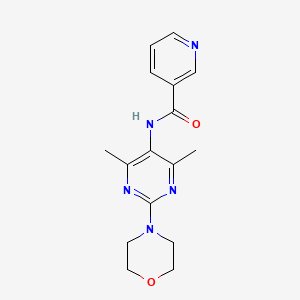
![2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2365402.png)
![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)

![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)
